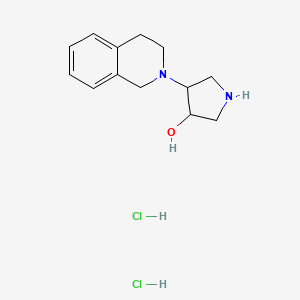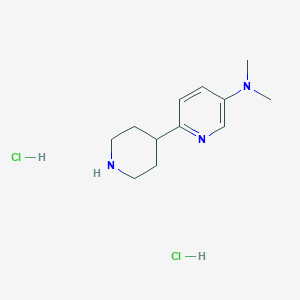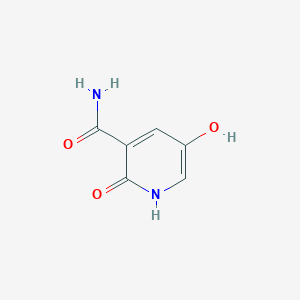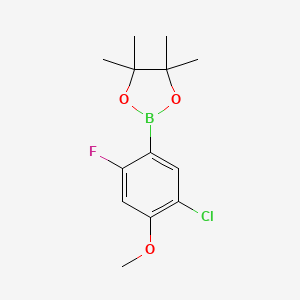
5-氯-2-氟-4-甲氧基苯基硼酸频哪醇酯
描述
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121513-64-0. It has a molecular weight of 286.54 . The IUPAC name for this compound is 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)7-10(8)16/h6-7H,1-5H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For example, they are used in Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, a catalytic protodeboronation of these esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a storage temperature of 2-8°C .科学研究应用
荧光猝灭研究
5-氯-2-氟-4-甲氧基苯基硼酸频哪醇酯因其荧光猝灭特性而受到研究。Geethanjali、Nagaraja 和 Melavanki (2015) 使用稳态荧光测量法探索了相关硼酸衍生物的荧光猝灭,这为其在基于荧光的传感器和生物成像技术中的潜在应用提供了见解 (Geethanjali、H. S.、Nagaraja、D. 和 Melavanki、R. (2015))。
合成与功能化
周等人(2016)展示了通过 C-F 键活化将氟芳烃转化为芳基硼酸频哪醇酯,表明其在合成各种氟化化合物(这对药物和农用化学品至关重要)中很有用 (周、J.-F. 等人(2016))。
聚合物化学应用
在聚合物化学中,密切相关的化合物苯基硼酸频哪醇酯的使用非常重要。Segawa、Higashihara 和 Ueda (2013) 成功合成了一种超支化聚噻吩,表明硼酸酯在开发新型聚合物材料中的潜力 (Segawa、Y.、Higashihara、T. 和 Ueda、M. (2013))。
化学分析和表征
由于在 Suzuki 偶联反应中的重要性,已经开发出分析高反应性频哪醇硼酸酯的策略。钟等人(2012)讨论了稳定和分析这些化合物的的方法,突出了它们在合成化学中的重要性 (钟、Q. 等人(2012))。
有机合成中的潜力
Takagi 等人(2002)在钯催化的交叉偶联反应中利用了 1-烯基硼酸频哪醇酯,展示了硼酸酯在复杂有机分子合成中的效用 (Takagi、J. 等人(2002))。
安全和危害
作用机制
Target of Action
The primary target of the 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is part of the organoboron reagents that are relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester affects the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the susceptibility to hydrolysis of phenylboronic pinacol esters at physiological ph can influence their bioavailability .
Result of Action
The result of the action of the 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction .
Action Environment
The action of the 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which can affect their stability and efficacy, is considerably accelerated at physiological pH .
生化分析
Biochemical Properties
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic substrates. The nature of these interactions often involves the formation of transient complexes with enzymes such as palladium-catalyzed systems, which aid in the transmetalation process during Suzuki-Miyaura coupling .
Cellular Effects
The effects of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester on cellular processes are primarily observed in its role as a reagent in synthetic organic chemistry. While direct cellular effects are not extensively documented, its influence on cell function can be inferred from its involvement in biochemical pathways. This compound may impact cell signaling pathways and gene expression indirectly through its role in the synthesis of bioactive molecules .
Molecular Mechanism
At the molecular level, 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester exerts its effects through the formation of boron-carbon bonds. This process involves the interaction of the boronic ester with palladium catalysts, leading to the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom is transferred to the organic substrate, facilitating the formation of new carbon-carbon bonds .
Dosage Effects in Animal Models
Studies on the dosage effects of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester in animal models are limited. It is essential to consider potential threshold effects and toxicities at high doses. As with many chemical reagents, careful dosage control is necessary to avoid adverse effects, particularly in in vivo studies .
Metabolic Pathways
5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is involved in metabolic pathways related to its role in synthetic organic chemistry. The compound interacts with enzymes and cofactors that facilitate the formation of boron-carbon bonds. These interactions can influence metabolic flux and metabolite levels, particularly in pathways involving the synthesis of complex organic molecules .
Transport and Distribution
The transport and distribution of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester within cells and tissues are not extensively studied. Its interactions with transporters and binding proteins can affect its localization and accumulation. Understanding these interactions is crucial for optimizing its use in synthetic applications .
属性
IUPAC Name |
2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)7-10(8)16/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVALZQIWPKGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135970 | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121513-64-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435508.png)
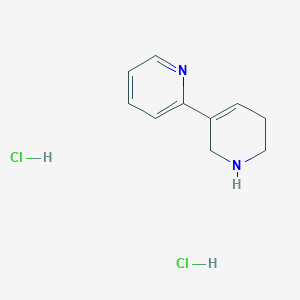
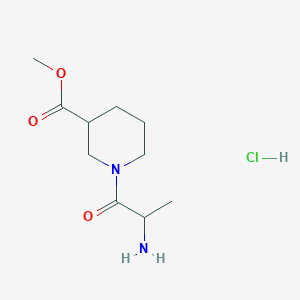
![methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435512.png)
![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride](/img/structure/B1435513.png)

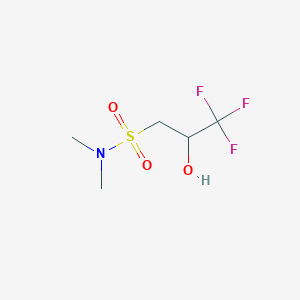
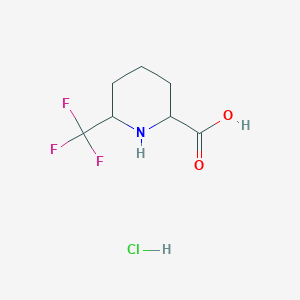
![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1435523.png)
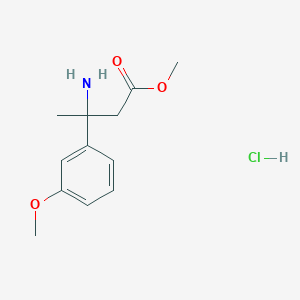
![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)
